molecular formula C10H13NO4S B13176634 1-Methyl-4-nitro-2-(propane-1-sulfonyl)benzene

1-Methyl-4-nitro-2-(propane-1-sulfonyl)benzene

Cat. No.: B13176634
M. Wt: 243.28 g/mol
InChI Key: IAEKJJRSLHZVQE-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-2-(propane-1-sulfonyl)benzene is an organic compound with the molecular formula C10H13NO4S. This compound is characterized by a benzene ring substituted with a methyl group, a nitro group, and a propane-1-sulfonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-nitro-2-(propane-1-sulfonyl)benzene typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-nitro-2-(propane-1-sulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 1-Methyl-4-amino-2-(propane-1-sulfonyl)benzene.

    Oxidation: 1-Carboxy-4-nitro-2-(propane-1-sulfonyl)benzene.

Scientific Research Applications

1-Methyl-4-nitro-2-(propane-1-sulfonyl)benzene is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-Methyl-4-nitro-2-(propane-1-sulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins, affecting their function and activity .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-nitro-2-(propane-1-sulfonyl)benzene is unique due to the combination of its substituents, which confer specific reactivity and interaction profiles. The presence of both nitro and sulfonyl groups allows for diverse chemical transformations and applications in various research fields .

Properties

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

1-methyl-4-nitro-2-propylsulfonylbenzene

InChI

InChI=1S/C10H13NO4S/c1-3-6-16(14,15)10-7-9(11(12)13)5-4-8(10)2/h4-5,7H,3,6H2,1-2H3

InChI Key

IAEKJJRSLHZVQE-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C

Origin of Product

United States

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